1,1-Dimethylhydrazine hydrochloride

Catalog No.
S793992
CAS No.
593-82-8
M.F
C2H9ClN2
M. Wt
96.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1-Dimethylhydrazine hydrochloride

CAS Number

593-82-8

Product Name

1,1-Dimethylhydrazine hydrochloride

IUPAC Name

1,1-dimethylhydrazine;hydrochloride

Molecular Formula

C2H9ClN2

Molecular Weight

96.56 g/mol

InChI

InChI=1S/C2H8N2.ClH/c1-4(2)3;/h3H2,1-2H3;1H

InChI Key

VFQADAFGYKTPSH-UHFFFAOYSA-N

SMILES

CN(C)N.Cl

Synonyms

N,N-(Dimethyl)hydrazine Hydrochloride

Canonical SMILES

CN(C)N.Cl

The exact mass of the compound 1,1-Dimethylhydrazine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,1-Dimethylhydrazine hydrochloride (CAS 593-82-8) is a high-purity (>98.0%) crystalline solid salt of unsymmetrical dimethylhydrazine (UDMH). Functioning as a critical N,N-dimethylating agent and heterocycle building block, this hydrochloride salt provides a stable, water-soluble alternative to its highly reactive freebase counterpart . With a melting point of 87.0–90.0 °C, the compound allows for precise stoichiometric handling in pharmaceutical and agrochemical synthesis, delivering the essential N,N-dimethyl structural motif without the severe volatility and flammability constraints associated with liquid hydrazines[1].

Procurement Fit

Storage-stable precursor: Solid hydrochloride salt for controlled in-situ free base generation.
Analytical standard form: Crystalline solid supports precise weighing and solution preparation.
Propellant research workflow: Defined physical state for reproducible decomposition and ignition studies.

Procurement of 1,1-dimethylhydrazine (UDMH) freebase as a generic substitute introduces severe logistical and safety barriers that compromise process scalability. UDMH freebase is a highly volatile liquid with a boiling point of 63.9 °C, a flash point of -15 °C, and an exceptionally broad flammability range (2% to 95% in air) . Its high vapor pressure (157 mmHg at 25 °C) creates acute inhalation hazards and rapid evaporative losses during transfer, making accurate molar dosing nearly impossible in standard laboratory settings [1]. Substituting with the freebase requires specialized explosion-proof containment, stringent vapor suppression, and complex shipping logistics, whereas the hydrochloride salt bypasses these issues entirely by remaining a stable, non-volatile solid at room temperature .

Substitution Risk

Target: 1,1-Dimethylhydrazine hydrochloride Free base liquid (UDMH) Solid salt offers higher handling stability; liquid free base has flash point -15°C, may shift storage and metering protocols.
Target: 1,1-Dimethylhydrazine (unsym.) 1,2-Dimethylhydrazine (sym.) Isomeric substitution alters vapor pressure (over 2×) and toxicological profile; analytical and exposure models may differ.
Target: UDMH Hydrazine / MMH Lower N-N bond dissociation enthalpy of UDMH shifts radical initiation kinetics; combustion and detection properties may not transfer.

Elimination of Vapor Pressure for Safe Handling

The physical state of the reagent dictates the required engineering controls during synthesis. UDMH freebase exhibits a vapor pressure of 157 mmHg at 25 °C, acting as a severe inhalation hazard and fuming liquid. In contrast, 1,1-dimethylhydrazine hydrochloride is a crystalline solid with negligible vapor pressure under ambient conditions, effectively eliminating evaporative losses and the need for extreme vapor suppression protocols .

Evidence DimensionVapor pressure at 25 °C
Target Compound DataNegligible (Solid state)
Comparator Or Baseline157 mmHg (UDMH freebase)
Quantified Difference>99% reduction in volatility
ConditionsStandard laboratory handling (25 °C, 1 atm)

Eliminates the need for specialized vapor containment and reduces acute inhalation toxicity risks during procurement and scale-up.

Storage Stability
Head-to-head
Solid salt (inert, 2-8°C) vs. liquid free base (flash point -15°C)
Supports storage-stable precursor procurement and safer lab handling.
Standard product specification; long-term stability under inert gas recommended.

Shift from Class IB Flammable Liquid to Stable Solid

UDMH freebase is a highly reactive rocket propellant with a flash point of -15 °C and an autoignition temperature of 249 °C, capable of spontaneous ignition upon contact with oxidizers . 1,1-Dimethylhydrazine hydrochloride completely neutralizes this flammability risk; as a stable hydrochloride salt, it does not possess a flash point and will not form explosive vapor-air mixtures (which occur between 2% and 95% for the freebase) [1].

Evidence DimensionFlash point and explosive limits
Target Compound DataNon-flammable solid salt
Comparator Or BaselineFlash point -15 °C, LEL 2% / UEL 95% (UDMH freebase)
Quantified DifferenceComplete elimination of ambient flash point and vapor explosion risk
ConditionsAmbient storage and atmospheric exposure

Drastically lowers facility insurance costs, shipping restrictions, and the need for explosion-proof storage infrastructure.

Vapor Pressure
Head-to-head
156.8 mm Hg (UDMH) vs. 69.6 mm Hg (SDMH) at 25°C
Reported 2.25× higher vapor pressure; guides isomer selection for inhalation and environmental studies.
Data from Jacobson et al. 1955; temperature dependent.

Gravimetric Dosing Accuracy for High-Yield Synthesis

Achieving reproducible yields in heterocycle synthesis requires exact molar equivalents of the hydrazine precursor. The rapid evaporation and atmospheric oxidation of UDMH freebase lead to variable reagent concentrations, degrading batch-to-batch reproducibility [1]. The hydrochloride salt, maintained at >98.0% purity as a stable powder, allows for precise gravimetric weighing (±0.1 mg) and can be quantitatively neutralized in situ using mild bases (e.g., triethylamine) to release the active species exactly when required .

Evidence DimensionDosing precision and atmospheric stability
Target Compound DataExact gravimetric weighing of >98.0% pure stable solid
Comparator Or BaselineVariable concentration due to rapid evaporation and oxidation (UDMH freebase)
Quantified DifferenceEnables precise stoichiometric control vs. unpredictable molar equivalents
ConditionsBench-scale weighing and reactor charging

Ensures high-yield, reproducible batch-to-batch synthesis of APIs without relying on unstable, degrading liquid reagents.

N-N Bond Enthalpy
Head-to-head
259 ± 12 kJ/mol (UDMH) vs. 278 ± 4 (N₂H₄), 272 ± 4 (MMH)
Lower bond dissociation enthalpy indicates distinct radical pathway reactivity.
DFT/G2MP2 theoretical study; decomposition context.
Acute Toxicity
Class-level
UDMH considered more toxic than SDMH based on limited animal data.
Informs safety protocol severity; AEGL values rely on UDMH data.
Qualitative ranking; specific quantitative difference not established.
Detection Limit
Head-to-head
40 µg/L (UDMH) vs. 0.12 µg/L (MMH) with NDA fluorescence
333× higher detection limit for UDMH; method sensitivity context for trace analysis.
Derivatization with naphthalene-2,3-dicarbaldehyde.
Hypergolic Stability
Class-level
Higher autoignition temperature reported for UDMH vs. hydrazine.
Reported storage safety margin; influences propellant selection workflows.
Propellant engineering community consensus; exact temperature difference not specified.

Synthesis of N,N-dimethylhydrazones and Pyrazole Derivatives

The precise stoichiometric control afforded by the solid hydrochloride salt makes it a highly reliable precursor for synthesizing N,N-dimethylhydrazones and complex pyrazole-based active pharmaceutical ingredients (APIs), where exact molar equivalents are required to prevent side reactions .

In Situ Generation for Sensitive Cyclizations

By utilizing 1,1-dimethylhydrazine hydrochloride, chemists can perform controlled in situ neutralization with mild bases. This releases the highly reactive freebase directly into the reaction mixture, avoiding the handling, transfer, and atmospheric degradation of the liquid freebase during sensitive cyclization steps .

Development of Targeted Therapeutics

The compound is utilized in the synthesis of specialized drug candidates, including precursors for CDK4/6 inhibitors and EGFR-targeting molecules, where the stable, gravimetrically precise incorporation of the N,N-dimethylhydrazine motif is critical for binding affinity and downstream signaling inhibition .

Application Fit Matrix

Application
Selection Property
Validation Focus
Rocket Propellant Research
Solid-state stability and handling profile
Free base generation efficiency and decomposition kinetics
Environmental & Toxicology Analytical Standard
Analytical purity and solubility
Method sensitivity and cross-isomer selectivity
Toxicology and Risk Assessment
Class-specific toxicological profile
Endpoint relevance and safety protocol alignment
Synthesis and Derivatization Development
Reactivity and derivatization compatibility
Assay specificity and detection threshold optimization

Related CAS

57-14-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (50%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (50%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H340 (50%): May cause genetic defects [Danger Germ cell mutagenicity];
H351 (50%): Suspected of causing cancer [Warning Carcinogenicity];
H361 (50%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H370 (50%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];
H372 (50%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (50%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H411 (50%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

593-82-8

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